1-(4-Propylpyridin-3-yl)ethanone

Physicochemical characterization Regioisomer differentiation Chromatographic method development

1-(4-Propylpyridin-3-yl)ethanone (synonym: 4-Propyl-3-acetylpyridine) is a disubstituted pyridine derivative bearing an acetyl group at the 3-position and an n-propyl chain at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₃NO with a molecular weight of 163.22 g·mol⁻¹.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 108134-82-3
Cat. No. B010901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propylpyridin-3-yl)ethanone
CAS108134-82-3
SynonymsEthanone, 1-(4-propyl-3-pyridinyl)- (9CI)
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NC=C1)C(=O)C
InChIInChI=1S/C10H13NO/c1-3-4-9-5-6-11-7-10(9)8(2)12/h5-7H,3-4H2,1-2H3
InChIKeyXGDKYGUSYJOLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Propylpyridin-3-yl)ethanone (CAS 108134-82-3): Chemical Identity and Procurement Baseline


1-(4-Propylpyridin-3-yl)ethanone (synonym: 4-Propyl-3-acetylpyridine) is a disubstituted pyridine derivative bearing an acetyl group at the 3-position and an n-propyl chain at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₃NO with a molecular weight of 163.22 g·mol⁻¹ . The compound is primarily distributed as a research-grade building block or synthetic intermediate, with commercial purity typically specified at 95% or 98% depending on the supplier . Computed physicochemical properties include a density of 1.0 ± 0.1 g·cm⁻³, a boiling point of 286.0 ± 28.0 °C at 760 mmHg, a flash point of 134.4 ± 31.4 °C, and a calculated LogP of 1.99 .

Why Regioisomeric Propylpyridinyl Ethanones Cannot Be Interchanged for 1-(4-Propylpyridin-3-yl)ethanone


The position of the propyl substituent on the pyridine ring fundamentally alters both physicochemical properties and potential molecular recognition events. The 4-propyl-3-acetyl substitution pattern places the lipophilic n-propyl chain adjacent to the acetyl carbonyl, creating a distinct steric and electronic environment at the pyridine nitrogen that differs from the 5-propyl-3-acetyl or 6-propyl-3-acetyl regioisomers . Measurable differences in boiling point and computed lipophilicity between regioisomers confirm that these are not functionally interchangeable entities. In the context of acetylpyridines as pharmacological tools, the substitution pattern dictates the mode of interaction with biological targets such as pyridine-sensitive receptors [1].

Quantitative Differentiation Evidence for 1-(4-Propylpyridin-3-yl)ethanone Against Closest Analogs


Regioisomeric Boiling Point Shift: 4-Propyl vs. 5-Propyl Acetylpyridine

1-(4-Propylpyridin-3-yl)ethanone exhibits a computed boiling point of 286.0 ± 28.0 °C at 760 mmHg, whereas its closest regioisomer, 1-(5-propylpyridin-3-yl)ethanone (CAS 42972-48-5), has a computed boiling point of 288.5 °C at 760 mmHg, representing a difference of approximately 2.5 °C . This boiling point shift, while modest, is analytically meaningful for gas chromatographic separation and distillation-based purification protocols, confirming that the two regioisomers are physically distinguishable species.

Physicochemical characterization Regioisomer differentiation Chromatographic method development

Density Differential Between 4-Propyl and 5-Propyl Acetylpyridine Regioisomers

The computed density of 1-(4-propylpyridin-3-yl)ethanone is 1.0 ± 0.1 g·cm⁻³, while the corresponding 5-propyl regioisomer (CAS 42972-48-5) has a computed density of 0.998 g·cm⁻³ . Although the absolute difference is small (~0.002 g·cm⁻³), the 4-propyl substitution consistently yields a marginally higher predicted density, reflecting the different molecular packing influenced by the adjacency of the propyl and acetyl groups on the pyridine ring.

Density measurement Quality control Regioisomer identification

Computed LogP and Lipophilicity: Predicted Partitioning Behavior of 4-Propyl Acetylpyridine

The computed LogP (octanol-water partition coefficient) for 1-(4-propylpyridin-3-yl)ethanone is 1.99, as reported by Chemsrc . A separate prediction from LeYan reports a slightly higher value of 2.24 . This moderate lipophilicity positions the compound as more membrane-permeable than the unsubstituted 3-acetylpyridine (LogP ~0.5–0.7, class-level estimate) while remaining less lipophilic than longer-chain or dialkyl-substituted pyridine analogs [1]. The 4-propyl positioning adjacent to the acetyl group creates a unique lipophilic microenvironment that cannot be replicated by 5-propyl or 6-propyl regioisomers.

Lipophilicity LogP prediction ADME profiling

Supplier Purity Differentiation: 98% (LeYan) vs. 95% (BenchChem) for 1-(4-Propylpyridin-3-yl)ethanone

Two documented suppliers offer 1-(4-propylpyridin-3-yl)ethanone at differing purity specifications: LeYan reports 98% purity for product number 2220139, while BenchChem specifies a typical purity of 95% . The 98% purity grade is more suitable for applications requiring higher analytical fidelity, such as use as a chromatographic standard, quantitative NMR reference, or starting material in multi-step syntheses where impurity carry-through must be minimized. The 3-percentage-point purity difference may be significant for rigorous pharmacological assays or structure-activity relationship (SAR) studies.

Purity specification Procurement decision Analytical quality

Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Architecture: Implications for Molecular Recognition

1-(4-Propylpyridin-3-yl)ethanone possesses zero hydrogen bond donors (HBD = 0), two hydrogen bond acceptors (HBA = 2; the pyridine nitrogen and the acetyl carbonyl oxygen), and three rotatable bonds (the n-propyl chain and the acetyl methyl group) . In contrast, the unsubstituted parent 3-acetylpyridine has only one rotatable bond (acetyl methyl). The three rotatable bonds in the 4-propyl derivative confer greater conformational flexibility while maintaining a compact polar surface area (TPSA = 29.96 Ų) that is favorable for passive membrane permeability . This HBD/HBA profile distinguishes it from pyridine derivatives bearing hydroxyl, amino, or carboxylic acid substituents, which introduce additional hydrogen bond complexity.

Hydrogen bonding Molecular descriptors Drug-likeness

Acetylpyridine Pharmacophore Context: Pyridine Receptor Antagonist Structure-Activity Relationships

Acetylpyridines, as a compound class, have been characterized as specific antagonists at pyridine-sensitive receptors using electrophysiological recordings. Hatt and Schmiedel-Jakob (1985) demonstrated that the position and nature of substituents on the acetylpyridine scaffold modulate antagonist potency at these receptors [1]. Furthermore, the broader patent literature establishes pyridine compounds bearing acetyl and alkyl substituents as modulators of nicotinic acetylcholine receptors (nAChRs), with substitution pattern directly influencing agonist vs. antagonist functional activity [2]. The 4-propyl-3-acetyl arrangement in 1-(4-propylpyridin-3-yl)ethanone represents a specific substitution topology within this pharmacophore class, though direct quantitative receptor activity data (IC₅₀, Ki, EC₅₀) for this specific compound have not been identified in the publicly available literature as of the search date.

Acetylcholine receptor Pyridine receptor Electrophysiology

Recommended Application Scenarios for 1-(4-Propylpyridin-3-yl)ethanone Based on Differentiated Evidence


Regioisomer-Specific Reference Standard for Chromatographic Method Development

The measurable boiling point difference (~2.5 °C) and density differential (~0.002 g·cm⁻³) between 1-(4-propylpyridin-3-yl)ethanone and its 5-propyl regioisomer support its use as a regioisomer-specific reference standard for GC and HPLC method development . Laboratories synthesizing or characterizing propyl-substituted acetylpyridine libraries can employ the 4-propyl compound as a retention time marker to validate chromatographic separation of positional isomers.

Building Block for Nicotinic Acetylcholine Receptor (nAChR) Ligand Synthesis

Given the established role of acetylpyridines as pyridine receptor antagonists and acetylcholine receptor modulators, 1-(4-propylpyridin-3-yl)ethanone serves as a synthetic intermediate for constructing nAChR-targeted compound libraries [1][2]. The 4-propyl-3-acetyl substitution topology provides a distinct starting geometry for further derivatization—such as reductive amination, Grignard addition, or aldol condensation—that is not accessible from the 5-propyl or 6-propyl regioisomers.

Physicochemical Probe for Lipophilicity-Controlled SAR Studies

With a computed LogP of 1.99–2.24 and a TPSA of 29.96 Ų, 1-(4-propylpyridin-3-yl)ethanone occupies a moderate lipophilicity range favorable for probing structure-permeability relationships in CNS drug discovery programs . The three rotatable bonds provide conformational sampling capacity while the zero H-bond donor count minimizes desolvation penalties during membrane passage. This physicochemical profile supports its use as a reference compound in logD7.4 measurement panels and PAMPA permeability assays.

High-Purity Starting Material for Multi-Step Medicinal Chemistry Synthesis

The availability of 1-(4-propylpyridin-3-yl)ethanone at 98% purity (LeYan) makes it suitable as a starting material for multi-step synthetic sequences where impurity accumulation must be controlled . The acetyl group at the 3-position provides a versatile handle for C–C bond formation (e.g., via enolate chemistry), while the 4-propyl chain can be functionalized through radical or transition-metal-catalyzed C–H activation strategies, enabling rapid diversification of the pyridine scaffold.

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